molecular formula C22H26N4O3 B5265401 N~2~-{[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

N~2~-{[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

Cat. No.: B5265401
M. Wt: 394.5 g/mol
InChI Key: GQBBTKIEBHWWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-{[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, commonly known as DPhG, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPhG is a piperazine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of DPhG is not fully understood, but it is believed to act through multiple pathways. DPhG has been found to inhibit the activity of various enzymes and proteins, including COX-2, MMP-9, and NF-κB. It has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
DPhG has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. DPhG has also been found to induce apoptosis in cancer cells and inhibit viral replication. In addition, DPhG has been found to enhance cognitive function and improve memory in animal models.

Advantages and Limitations for Lab Experiments

DPhG has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. DPhG is also stable and has a long shelf life, making it suitable for long-term experiments. However, DPhG has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of DPhG. One area of research is the development of novel materials using DPhG as a building block. Another area of research is the study of DPhG's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DPhG and to optimize its synthesis and purification methods. Finally, studies are needed to investigate the potential toxic effects of DPhG and to determine safe dosage levels for its use in lab experiments.
Conclusion:
In conclusion, DPhG is a synthetic compound that has potential applications in various fields of research. Its synthesis method has been optimized and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. DPhG has also been found to have potential applications in the treatment of neurodegenerative diseases and in the development of novel materials. However, further studies are needed to fully understand its mechanism of action, optimize its synthesis and purification methods, and determine safe dosage levels for its use in lab experiments.

Synthesis Methods

The synthesis of DPhG involves a multi-step process that begins with the reaction of 2,2-diphenylethylamine with ethyl 2-bromoacetate to form ethyl 2-(2,2-diphenylethyl)acetate. This intermediate is then reacted with piperazine and hydrolyzed to form DPhG. The synthesis of DPhG has been optimized and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

DPhG has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. DPhG has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, DPhG has been found to have potential applications in the field of materials science, as it can be used to synthesize novel materials with unique properties.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c23-20(27)14-25-21(28)13-19-22(29)24-11-12-26(19)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H2,23,27)(H,24,29)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBBTKIEBHWWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCC(=O)N)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.